molecular formula C20H14ClF2N5O2S B11264782 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11264782
M. Wt: 461.9 g/mol
InChI Key: BYSDFBHDBBIHCN-UHFFFAOYSA-N
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Description

N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloro and fluoro substituents in the phenyl rings enhances the compound’s reactivity and biological activity.

Preparation Methods

The synthesis of N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps. One common method involves the reaction of 3-chloro-4-fluoroaniline with 3-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide to form the triazolothiazole core. The final step involves the reaction of the triazolothiazole with ethylenediamine under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents in the phenyl rings can undergo nucleophilic substitution reactions with various nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets in cells. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-(3-CHLORO-4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can be compared with other triazolothiazole derivatives such as:

Properties

Molecular Formula

C20H14ClF2N5O2S

Molecular Weight

461.9 g/mol

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C20H14ClF2N5O2S/c21-15-9-13(4-5-16(15)23)25-19(30)18(29)24-7-6-14-10-31-20-26-17(27-28(14)20)11-2-1-3-12(22)8-11/h1-5,8-10H,6-7H2,(H,24,29)(H,25,30)

InChI Key

BYSDFBHDBBIHCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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